molecular formula C9H6ClNOS2 B1170149 Basazol Orange RL CAS No. 12225-93-3

Basazol Orange RL

Cat. No.: B1170149
CAS No.: 12225-93-3
Attention: For research use only. Not for human or veterinary use.
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Description

Basazol Orange RL (C.I. name unspecified) is an azo-based dye primarily used in the paper and textile industries for coloring fibers and packaging materials. These dyes are engineered to resist degradation from light, perspiration, and acidic/alkaline environments, making them suitable for applications requiring durable coloration .

Properties

CAS No.

12225-93-3

Molecular Formula

C9H6ClNOS2

Origin of Product

United States

Comparison with Similar Compounds

Chemical and Functional Properties

The Basazol series includes variants such as Basazol C Orange 54L , Basazol Orange 52 L , and Cartasol Orange K-3GL CLAR , all of which share overlapping applications and performance metrics. Key differentiating factors include:

Table 1: Fastness Properties of Basazol and Related Dyes
Property Basazol Orange RL (inferred) Basazol C Orange 54L Cartasol Orange K-3GL Basazol Yellow 5G
Light Fastness Moderate (ISO) Moderate Moderate Not reported
Acid/Alkali Resistance High High High High
Perspiration Fastness Moderate (fade/stain) Moderate Moderate Not applicable
Adsorption Efficiency Not reported Not reported Not reported 98% (using GRP adsorbent)

Notes:

  • This compound and its analogues exhibit strong resistance to environmental stressors, aligning with ISO standards for industrial dyes.

Adsorption and Degradation Performance

  • Basazol Yellow 5G achieves 98% removal via GRP adsorption, following pseudo-second-order kinetics and Langmuir isotherm models, indicating monolayer adsorption dominance .
  • Basazol Yellow 46L is effectively decolorized using rock dust (1.5 m²/g surface area) through combined adsorption and photocatalysis, leveraging its 2.36 eV bandgap for phenol degradation . These mechanisms suggest that Orange RL could be managed similarly in wastewater systems.

Structural and Thermodynamic Considerations

  • Thiazole Orange Derivatives (e.g., from ) exhibit antibacterial activity via FtsZ targeting, but this compound’s azo-based structure likely prioritizes colorfastness over bioactivity .
  • Benzisoxazole derivatives () share heterocyclic stability but differ functionally, highlighting the Basazol series’ focus on industrial rather than pharmaceutical applications .

Q & A

What are the key chemical properties of Basazol Orange RL relevant to its application in paper dyeing, and how can these be methodically characterized?

This compound (C.I. Basic Yellow 1) exhibits properties critical for paper dyeing, including lightfastness, resistance to perspiration, and stability under acidic/alkaline conditions. Methodical characterization involves:

  • Lightfastness : ISO testing under xenon arc illumination to quantify degradation rates .
  • Chemical Stability : Accelerated aging experiments with controlled pH and temperature to assess dye integrity .
  • Solubility Profiles : UV-Vis spectroscopy to monitor solubility in polar/non-polar solvents .
  • Chromatographic Purity : HPLC with peak integration to verify dye homogeneity and detect impurities .

What methodologies are recommended for synthesizing this compound in laboratory settings to ensure reproducibility?

Reproducible synthesis requires:

  • Stepwise Documentation : Detailed protocols for reaction conditions (e.g., molar ratios, temperature, catalysts) and purification steps (e.g., recrystallization) .
  • Standardized Characterization : Consistent use of NMR, FTIR, and elemental analysis to confirm molecular structure .
  • Reference Controls : Inclusion of known samples during synthesis to validate procedural accuracy .

How should researchers design experiments to assess the lightfastness and chemical stability of this compound under varying environmental conditions?

  • Controlled Exposure : Use xenon-arc chambers to simulate sunlight exposure, with periodic spectroscopic monitoring of absorbance changes .
  • Multivariate Testing : Employ factorial designs to evaluate interactions between humidity, temperature, and pH on degradation kinetics .
  • Statistical Replication : Triplicate trials with ANOVA to account for variability in environmental simulations .

When analyzing spectral data of this compound, how can researchers address contradictions between observed absorption maxima and theoretical predictions?

  • Data Transformation : Apply logarithmic or square-root transformations to resolve skewness in absorbance datasets .
  • Outlier Analysis : Use Grubbs’ test to identify and exclude anomalous measurements caused by aggregation or solvent effects .
  • Computational Validation : Compare experimental λmax with TD-DFT calculations to reconcile discrepancies .

What statistical approaches are appropriate for handling skewed data in quantitative analysis of dye concentration effects?

  • Robust Regression : Use non-parametric methods like Theil-Sen regression to mitigate skewness in dose-response curves .
  • Data Normalization : Apply Box-Cox transformations to stabilize variance in concentration-dependent datasets .
  • Bootstrap Resampling : Estimate confidence intervals for skewed distributions to improve reliability of EC50 values .

How can the formulation of research hypotheses on this compound’s degradation pathways be optimized using PICO or FINER frameworks?

  • PICO Framework : Define Population (dye structure), Intervention (environmental stressor), Comparison (untreated control), and Outcome (degradation products) .
  • FINER Criteria : Ensure hypotheses are Feasible (lab-testable), Novel (addressing gaps in ISO standards), Ethical (non-hazardous protocols), and Relevant (applicable to industrial sustainability) .

What strategies can be employed to resolve discrepancies in reported molar extinction coefficients of this compound across different studies?

  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability .
  • Standardized Calibration : Adopt universal reference materials (e.g., NIST-tested dyes) for spectrophotometric calibration .
  • Error Source Identification : Investigate instrument precision (e.g., slit width, detector sensitivity) and solvent purity as confounding factors .

In chromatographic analysis of this compound, what factors should be considered to ensure accurate peak integration and minimize baseline noise?

  • Mobile Phase Optimization : Adjust acetonitrile/water ratios to enhance peak resolution and reduce tailing .
  • Detector Calibration : Validate UV detector linearity across expected concentration ranges .
  • Baseline Correction : Use software algorithms (e.g., Savitzky-Golay smoothing) to distinguish signal from noise .

How do variations in solvent polarity and pH impact the aggregation behavior of this compound, and what experimental techniques can elucidate these effects?

  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radius changes in aqueous vs. organic solvents .
  • Zeta Potential Analysis : Assess surface charge variations under acidic (pH 3) vs. alkaline (pH 9) conditions .
  • Absorbance Spectroscopy : Monitor hypsochromic shifts to detect H-aggregation in polar solvents .

What ethical considerations must be addressed when publishing spectroscopic data on this compound to ensure data integrity and reproducibility?

  • Data Transparency : Provide raw spectral files and metadata (e.g., instrument settings, calibration logs) in supplementary materials .
  • Conflict of Interest Disclosure : Report funding sources or affiliations that may influence data interpretation .
  • Reproducibility Checks : Encourage peer reviewers to replicate key experiments using shared protocols .

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